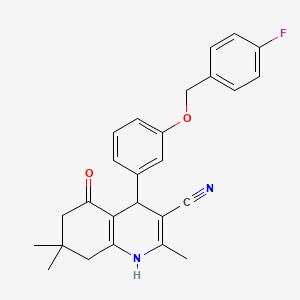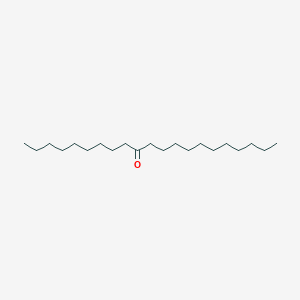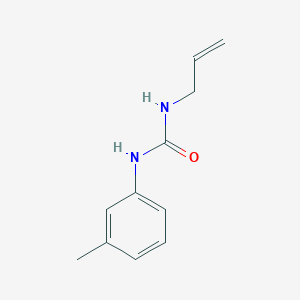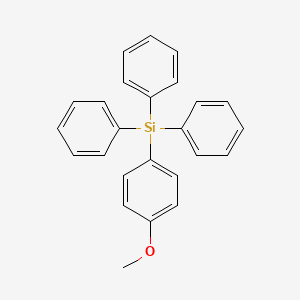
4-Bromophenyl methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromophenyl methylcarbamate is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of carbamic acid and features a bromine atom attached to the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Bromophenyl methylcarbamate can be synthesized through several methods. One common approach involves the reaction of 4-bromophenol with methyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents. The process is optimized for yield and purity, often employing continuous flow reactors to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromophenyl methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield 4-bromophenol and methylamine.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild heating conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed.
Oxidation/Reduction: Reagents such as potassium permanganate (oxidation) or lithium aluminum hydride (reduction) may be used.
Major Products Formed:
Substitution: Products vary based on the nucleophile used, resulting in compounds like 4-azidophenyl methylcarbamate.
Hydrolysis: Yields 4-bromophenol and methylamine.
Oxidation/Reduction: Products depend on the specific reaction conditions and reagents.
Applications De Recherche Scientifique
4-Bromophenyl methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies involving cholinesterase enzymes.
Medicine: Explored for its potential therapeutic effects, including its role as a pesticide and its potential use in treating certain medical conditions.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-bromophenyl methylcarbamate involves its interaction with specific molecular targets. In biological systems, it acts as an inhibitor of cholinesterase enzymes, which are crucial for the breakdown of acetylcholine. By inhibiting these enzymes, the compound can affect neurotransmission, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
4-Bromophenol: Shares the bromine-substituted phenyl ring but lacks the carbamate group.
Methylcarbamate: Contains the carbamate group but lacks the bromine-substituted phenyl ring.
4-Bromophenyl isocyanate: Similar structure but with an isocyanate group instead of a carbamate group.
Uniqueness: 4-Bromophenyl methylcarbamate is unique due to its combination of a bromine-substituted phenyl ring and a carbamate group. This dual functionality allows it to participate in a variety of chemical reactions and makes it a versatile compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C8H8BrNO2 |
|---|---|
Poids moléculaire |
230.06 g/mol |
Nom IUPAC |
(4-bromophenyl) N-methylcarbamate |
InChI |
InChI=1S/C8H8BrNO2/c1-10-8(11)12-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11) |
Clé InChI |
JDMQNOUMIJRQEX-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OC1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid](/img/structure/B11947894.png)



![tricyclo[5.3.0.02,6]decane-4,9-dicarboxylic acid](/img/structure/B11947919.png)
![(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B11947922.png)

![1-Methyl-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B11947927.png)




